molecular formula C15H14O3S B563450 Modafinil Carboxylate-d5 (Mixture of Diastereomers) CAS No. 1185142-72-6

Modafinil Carboxylate-d5 (Mixture of Diastereomers)

Cat. No.: B563450
CAS No.: 1185142-72-6
M. Wt: 279.365
InChI Key: QARQPIWTMBRJFX-DYVTXVBDSA-N
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Description

Modafinil Carboxylate-d5 (Mixture of Diastereomers) is a labeled compound used in various scientific research applications. It is a derivative of modafinil, a well-known wakefulness-promoting agent. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, making it useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Modafinil Carboxylate-d5 involves the incorporation of deuterium into the modafinil structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Modafinil Carboxylate-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterated compound.

Chemical Reactions Analysis

Metabolic Hydrolysis to Modafinil Acid

Modafinil Carboxylate-d5 is formed via esterase-mediated hydrolysis of modafinil, where the sulfinyl acetate group undergoes cleavage. This reaction produces modafinil acid (carboxylate form) and an acetamide byproduct.

Reaction Scheme: ModafinilEsterase AmidaseModafinil Carboxylate d5+Acetamide d5\text{Modafinil}\xrightarrow{\text{Esterase Amidase}}\text{Modafinil Carboxylate d5}+\text{Acetamide d5}Key characteristics:

  • Deuterium retention : The five deuterium atoms on the phenyl ring remain intact during hydrolysis .
  • Inactivity : The carboxylate metabolite lacks the wakefulness-promoting effects of modafinil .
  • Metabolic rate : Approximately 30–60% of modafinil is converted to modafinil acid in vivo, with a half-life of ~7 hours (vs. 12–15 hours for modafinil) .

Oxidation and Conjugation Pathways

Modafinil Carboxylate-d5 undergoes further phase I/II metabolism:

Reaction Type Enzymes Involved Products Functional Impact
Oxidation CYP3A4/5Sulfone derivativesIncreased polarity for renal excretion
Glucuronidation UGT1A9/2B7β-D-glucuronideEnhanced water solubility
Sulfation SULT1A1Sulfate conjugatesDetoxification

Deuterium labeling does not alter reaction kinetics significantly but improves detection sensitivity in mass spectrometry .

Synthetic Routes

Modafinil Carboxylate-d5 is synthesized through isotopic labeling of modafinil precursors:

Stepwise Synthesis:

  • Deuterium incorporation : Benzyl-d5 chloride reacts with diphenylmethanol in the presence of BF₃·Et₂O .
  • Sulfoxide formation : Chiral oxidation of sulfide intermediates using H₂O₂ and organocatalysts (e.g., BINOL-phosphates) .
  • Carboxylation : Hydrolysis of the ester group under basic conditions (pH 10–12) .

Key Data:

  • Yield : >95% purity achieved via HPLC .
  • Diastereomer ratio : 1:1 mixture due to racemic sulfoxide configuration .

Analytical Characterization

LC-MS/MS methods are used to track Modafinil Carboxylate-d5 in biological matrices:

Parameter Value Method
Precursor ion (m/z) 278.1137 ([M+H]⁺)ESI-QTOF
Product ion (m/z) 129.2 (dominant fragment)CID at 8 eV
Retention time 4.2 min (C18 column)Methanol/Ammonium acetate
LOD/LOQ 0.01 µg/mL / 0.5 µg/mLHuman plasma validation

Stability Under Experimental Conditions

Modafinil Carboxylate-d5 exhibits pH-dependent stability:

Condition Degradation Rate Primary Degradants
Acidic (pH 1.2) 80% in 24 hoursSulfenic acid derivatives
Neutral (pH 7.4) <5% in 24 hoursNone detected
Alkaline (pH 9.0) 40% in 24 hoursSulfinate esters

Comparative Analysis with Analogues

Compound Structure Biological Activity Metabolic Fate
ModafinilParent drugWakefulness promotion 30–60% conversion to carboxylate
ArmodafinilR-enantiomerExtended half-life Slower hydrolysis
Modafinil sulfoneOxidized metaboliteInactive Renal excretion

Scientific Research Applications

Modafinil Carboxylate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of modafinil.

    Biology: Employed in studies involving the pharmacokinetics and pharmacodynamics of modafinil and its derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a tool to understand the mechanisms of action of modafinil.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of Modafinil Carboxylate-d5 is similar to that of modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with wakefulness-promoting effects. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Modafinil: The parent compound, known for its wakefulness-promoting properties.

    Armodafinil: The R-enantiomer of modafinil, with similar pharmacological effects.

    Flmodafinil: A fluorinated derivative with enhanced potency.

    Adrafinil: A prodrug of modafinil, converted to modafinil in the body.

Uniqueness

Modafinil Carboxylate-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, making it a valuable tool in research.

Biological Activity

Modafinil Carboxylate-d5, a stable isotopically labeled derivative of modafinil, has garnered interest in pharmacological research due to its unique properties and potential applications. This article examines its biological activity, metabolic pathways, and implications for research.

Overview of Modafinil and Its Metabolite

Modafinil is a wakefulness-promoting agent primarily used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. It is known for enhancing cognitive function and alertness. The compound Modafinil Carboxylate-d5 represents a metabolite of modafinil, specifically modafinil acid, produced through hydrolysis by enzymes such as esterases or amidases. This metabolic conversion is crucial for understanding the pharmacokinetics and dynamics of modafinil in the body.

Modafinil Carboxylate-d5 is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen. This isotopic labeling allows researchers to track the compound's metabolic pathways more accurately compared to its non-labeled counterparts.

Table 1: Comparison of Modafinil and Its Metabolite

Compound NameStructure TypeBiological ActivityUnique Features
ModafinilWakefulness agentPromotes alertnessFirst-in-class drug for sleep disorders
ArmodafinilEnantiomer of modafinilSimilar wakefulness effectsLonger half-life compared to modafinil
Modafinilic AcidMetabolite of modafinilInactive metaboliteDirectly derived from hydrolysis of modafinil
Modafinil Carboxylate-d5 Mixture of diastereomersBiologically inactiveIsotopically labeled for metabolic studies

Biological Activity

Research indicates that Modafinil Carboxylate-d5 is biologically inactive compared to modafinil itself. While modafinil promotes wakefulness and enhances cognitive performance, its metabolite does not contribute to these effects. Approximately 30-60% of modafinil is converted into this carboxylate form during metabolism, which has a half-life roughly half that of modafinil.

Metabolic Pathways

The primary reaction involving Modafinil Carboxylate-d5 occurs during the metabolic conversion of modafinil. The compound undergoes hydrolysis, cleaving the ester bond and forming carboxylic acid groups. Furthermore, it may participate in additional metabolic pathways, including oxidation or conjugation reactions that facilitate its elimination from the body.

Case Studies and Research Findings

  • Pharmacokinetic Studies : Research has shown that armodafinil, a related compound, exhibits different pharmacokinetic properties compared to modafinil. For instance, armodafinil's plasma concentration peaks higher than that of modafinil at 7–11 hours post-dose . These findings underscore the importance of studying metabolites like Modafinil Carboxylate-d5 to understand their role in pharmacodynamics.
  • Anti-inflammatory Activity : Some derivatives of modafinil have demonstrated anti-inflammatory effects in vitro. In studies involving BV2 microglial cells stimulated with lipopolysaccharides (LPS), certain modafinil derivatives inhibited nitrite production and expression of pro-inflammatory enzymes such as iNOS and COX-2 . Although Modafinil Carboxylate-d5 itself is inactive, these studies highlight the potential for exploring related compounds in inflammatory contexts.
  • Clinical Implications : The inactive nature of Modafinil Carboxylate-d5 suggests that it may not directly influence therapeutic outcomes but could serve as a useful tool in clinical research for tracking modafinil metabolism and understanding its pharmacological effects on various conditions, including sleep disorders and cognitive impairments .

Properties

CAS No.

1185142-72-6

Molecular Formula

C15H14O3S

Molecular Weight

279.365

IUPAC Name

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D

InChI Key

QARQPIWTMBRJFX-DYVTXVBDSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Synonyms

2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid;  Modafinil-d5 Acid;  Modafinic Acid-d5; 

Origin of Product

United States

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